21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione
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Overview
Description
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione is a synthetic steroid compound It is structurally related to other steroids and is characterized by the presence of acetyloxy and ethoxy groups at specific positions on the pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the acetylation of the hydroxyl group at position 21 and the ethoxylation at position 3. The reaction conditions often include the use of acetic anhydride and ethyl iodide in the presence of a base such as pyridine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex steroid compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of pharmaceuticals and other steroid-based products .
Mechanism of Action
The mechanism of action of 21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This can result in a range of biological effects, including anti-inflammatory and immunomodulatory actions .
Comparison with Similar Compounds
Similar Compounds
21-(Acetyloxy)-17-(propionyloxy)-pregn-4-ene-3,20-dione: Used as a precursor for the synthesis of Clascoterone.
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: An intermediate in the synthesis of fluorinated corticosteroids.
Uniqueness
21-(Acetyloxy)-3-ethoxy-17-hydroxypregna-3,5-diene-11,20-dione is unique due to its specific functional groups and their positions on the steroid skeleton. These structural features confer distinct chemical properties and biological activities, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C25H34O6 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-3-ethoxy-17-hydroxy-10,13-dimethyl-11-oxo-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H34O6/c1-5-30-17-8-10-23(3)16(12-17)6-7-18-19-9-11-25(29,21(28)14-31-15(2)26)24(19,4)13-20(27)22(18)23/h6,12,18-19,22,29H,5,7-11,13-14H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 |
InChI Key |
AAQSSDGRXCDFEI-AHLAAXOLSA-N |
Isomeric SMILES |
CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@]([C@]4(CC(=O)[C@@H]3[C@]2(CC1)C)C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(C4(CC(=O)C3C2(CC1)C)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
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